molecular formula C21H17N3O3 B244228 4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B244228
M. Wt: 359.4 g/mol
InChI Key: FQKKSZDDDIHYCM-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo[4,5-b]pyridine intermediate, which can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the coupling of this intermediate with a methoxy-substituted benzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzaldehyde derivative, while reduction of the benzamide moiety can produce an aniline derivative .

Scientific Research Applications

4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide: Similar compounds include other benzamide derivatives with different substituents on the aromatic rings or variations in the heterocyclic moiety.

    2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: This compound differs by the position of the methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O3/c1-13-12-15(21-24-19-18(27-21)4-3-11-22-19)7-10-17(13)23-20(25)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25)

InChI Key

FQKKSZDDDIHYCM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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